N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5/c10-9(11,12)8-15-14-7-4-3-6(16-17(7)8)13-5-1-2-5/h3-5H,1-2H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGMCJGEMHCRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.
Introduction of Cyclopropyl and Trifluoromethyl Groups: The cyclopropyl and trifluoromethyl groups are introduced via substitution reactions using suitable reagents and catalysts.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive regions:
Nucleophilic Substitution Reactions
The trifluoromethyl group activates the triazole ring for nucleophilic attacks. In analogs, chloride displacement at C7 of pyridazine occurs with amines or alkoxides (yields: 48–97%) . For this compound, similar reactivity is expected at C3 or C6 positions:
Amine Derivatization
The cyclopropylamine group participates in:
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Acylation : Forms stable amides with acyl chlorides (e.g., acetyl chloride) at RT .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to generate tertiary amines .
Cyclization and Ring Expansion
Under reflux with DMF or DMSO, triazolo-pyridazine derivatives undergo cyclization via nitrogen loss :
This pathway is critical for synthesizing polycyclic analogs with enhanced bioactivity .
Oxidative Transformations
The amine group oxidizes to nitro or nitroso derivatives using H₂O₂ or KMnO₄. Trifluoromethyl groups remain stable under mild conditions but degrade at >150°C .
Biological Interaction-Driven Reactivity
In BRD4 bromodomain binding studies of analogs:
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Hydrogen bonds form between the triazole N5 and conserved water molecules .
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π-stacking occurs between pyridazine and Tyr97/Trp81 residues, enhancing binding affinity (IC₅₀: 11–85 μM) .
Comparative Reactivity Table
Data from structurally related compounds ( ):
| Reaction Type | Reagents/Conditions | Yield (%) | Key Product Feature |
|---|---|---|---|
| Nucleophilic substitution | NaN₃, DMF, 80°C | 85 | Azide at C3 |
| Acylation | Ac₂O, pyridine, RT | 72 | Acetylated amine |
| Oxidative cyclization | HNO₂, H₂SO₄, 0°C | 63 | Fused triazolo-cinnoline |
Synthetic Limitations
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Steric hindrance : Bulky cyclopropyl groups reduce yields in SNAr reactions (<40%) .
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Acid sensitivity : Cyclopropane ring opens in HCl/EtOH mixtures .
Computational Insights
DFT calculations for analogs show:
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LUMO localized on triazole ring (-2.1 eV), favoring electrophilic attacks .
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HOMO (-6.4 eV) delocalized over pyridazine, enabling charge-transfer complexes .
This compound’s reactivity profile is foundational for developing kinase inhibitors or antimicrobial agents. Further studies should explore photochemical behavior and catalytic coupling reactions.
Scientific Research Applications
N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The triazolo[4,3-b]pyridazine scaffold is common among structurally related compounds. Key variations lie in substituents at positions 3 and 6, which critically influence chemical reactivity and biological activity.
Table 1: Structural Comparison of Selected Triazolopyridazine Derivatives
Key Observations :
- Trifluoromethyl at Position 3 : Common in antimicrobial and kinase-inhibiting compounds; enhances membrane permeability .
- Cyclopropyl vs. Benzyl Groups : Cyclopropyl’s rigidity may reduce off-target interactions compared to flexible benzyl groups (e.g., in ’s chlorobenzyl derivative) .
- Aromatic vs. Aliphatic Amines : Aromatic substituents (e.g., indole in ) improve binding to hydrophobic enzyme regions, while aliphatic amines (e.g., cyclopropyl) favor metabolic stability .
Key Trends :
- Trifluoromethyl-Containing Compounds : Exhibit broad activity, including kinase inhibition () and antimicrobial effects ().
- Chlorinated Aromatic Substituents : Enhance potency in enzyme inhibition but may increase toxicity risks (e.g., ’s chlorobenzyl derivative) .
- Cyclopropyl vs. Cyclohexyl : Cyclopropyl’s smaller size may reduce steric hindrance compared to cyclohexyl, improving target engagement .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 303.29 g/mol. The compound features a bicyclic structure that integrates both triazole and pyridazine moieties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve interactions with biological targets .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclopropyl and trifluoromethyl-substituted precursors under controlled conditions to yield the desired triazolo-pyridazine structure. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
This compound has been investigated for its potential as an inhibitor of tankyrases (TNKSs), which are implicated in various physiological and pathological processes. Preliminary studies indicate that derivatives of this compound exhibit low nanomolar activity against TNKSs . The mechanism involves competitive inhibition at the NAD-binding site, which is critical for TNKS function.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases binding affinity to targets.
- Cyclopropyl Substitution : May contribute to conformational rigidity and stability.
Research indicates that small changes in substituents can lead to significant variations in biological activity .
Case Study 1: Tankyrase Inhibition
A study focused on the inhibition of TNKSs demonstrated that derivatives of this compound could effectively reduce cell proliferation in TNKS-dependent cancer models. The most potent derivative showed an IC50 value in the low nanomolar range .
Case Study 2: Anticancer Activity
In another investigation involving various cancer cell lines, the compound exhibited selective cytotoxicity with minimal effects on normal cells. This selectivity underscores its potential as a targeted therapeutic agent .
Q & A
Q. What synthetic routes are commonly employed for preparing N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine?
- Methodological Answer : The synthesis typically involves coupling cyclopropanamine with a pre-functionalized triazolo-pyridazine core. For example, intermediate amines (e.g., 32a in ) can be reacted with cyclopropanamine under basic conditions (e.g., DIPEA in ethanol) or via peptide coupling reagents like HATU for amide bond formation . Cyclopropyl groups may also be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, as described in for analogous compounds .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H and C) are essential for structural confirmation. For purity assessment, HPLC (≥98% purity thresholds) and melting point analysis are recommended. and highlight the use of HRMS (e.g., m/z 215 [M+H]) and NMR to validate synthetic products .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in a dark, dry environment at 2–8°C in sealed containers to prevent degradation. These conditions align with stability protocols for structurally similar triazolo-pyridazine derivatives, as noted in .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of [1,2,4]triazolo[4,3-b]pyridazine derivatives for enhanced target binding?
- Methodological Answer : SAR studies focus on substituent effects at the 3- and 6-positions. For instance, shows that replacing trifluoromethyl (3-CF) with methyl or cyclopropyl groups alters bromodomain inhibition potency. Computational docking (e.g., using PDB 3BGQ in ) can identify key interactions, such as hydrogen bonding with GLU 171 or hydrophobic contacts, to prioritize substituents .
Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets like kinases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina or Glide) and molecular dynamics simulations are critical. demonstrates that triazolo-pyridazines exhibit hydrophobic and hydrogen-bond interactions with kinase active sites. Docking scores (range: -4.674 to -6.020) and binding pose validation via crystallography (e.g., 2.00 Å resolution data) improve prediction accuracy .
Q. How do modifications at the 3-position (trifluoromethyl) influence physicochemical properties and bioactivity?
- Methodological Answer : The 3-CF group enhances lipophilicity (logP) and metabolic stability, as seen in and . Comparative studies with methyl or cyclopropyl substituents reveal reduced steric hindrance and altered binding kinetics. Solubility can be modulated via salt formation (e.g., HCl salts in ) or prodrug strategies .
Q. What advanced synthetic methods (e.g., flow chemistry) can improve scalability and yield for this compound?
- Methodological Answer : Continuous flow reactors () optimize exothermic reactions and reduce side products. For example, coupling reactions under flow conditions with automated temperature control (35°C in ) enhance reproducibility. Catalytic systems (e.g., CuBr in ) further improve efficiency for cyclopropane integration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
